Head-to-Head VEGFR2 Kinase Inhibition Potency: Fluorinated vs. Des-Fluoro Analog Comparison
In a direct comparative study of Sorafenib-related diaryl ether compounds, Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate (target compound) demonstrated measurable VEGFR2 kinase inhibitory activity, while the structurally matched des-fluoro analog methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (Sorafenib Impurity 6, CAS 757251-59-5) served as a comparator control [1]. The quantified difference in IC50 values reflects the impact of the 3-fluoro substituent on kinase binding affinity within this chemical series.
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.7 μM |
| Comparator Or Baseline | Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate (des-fluoro analog, CAS 757251-59-5): IC50 = 31.5 μM |
| Quantified Difference | 2.0-fold greater potency (lower IC50) |
| Conditions | In vitro VEGFR2 kinase inhibition assay; IC50 values represent average of at least two independent assays |
Why This Matters
This 2-fold potency difference establishes that the 3-fluoro substituent is not an inert structural feature but confers distinct pharmacological activity, directly informing selection for Regorafenib intermediate pathways where fluorinated aryl ether building blocks are essential.
- [1] Liu Y, Li S, Wang Y, et al. Development of Sorafenib-Related Compounds and their Activity. Molecules. Data for methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate VEGFR2 IC50 = 15.7 μM. PMC7917164, Table 3. View Source
